Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate
Description
Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate is a bis-piperidine derivative featuring:
- Two piperidine rings, each substituted with an ethoxycarbonyl (-COOEt) group at the 4-position.
- A central 5-nitrobenzoyl group linking the two piperidines via carbonyl bridges (at positions 1 and 3 of the benzene ring).
This compound’s structural complexity arises from the dual ester functionalities, nitro group, and bicyclic connectivity, making it a candidate for studying stereochemical and electronic effects in drug design or material science.
Properties
Molecular Formula |
C24H31N3O8 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
ethyl 1-[3-(4-ethoxycarbonylpiperidine-1-carbonyl)-5-nitrobenzoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H31N3O8/c1-3-34-23(30)16-5-9-25(10-6-16)21(28)18-13-19(15-20(14-18)27(32)33)22(29)26-11-7-17(8-12-26)24(31)35-4-2/h13-17H,3-12H2,1-2H3 |
InChI Key |
BRPCWCSOGMBJBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCC(CC3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is constructed through cyclization reactions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Ethoxycarbonylation: The ethoxycarbonyl groups are added through esterification reactions, typically using ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The ethoxycarbonyl groups can be substituted with other ester or amide groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Ethyl chloroformate, triethylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various ester or amide derivatives.
Scientific Research Applications
The compound Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, highlighting relevant case studies and data.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Its derivatives have shown promise in:
- Anticancer Activity : Research indicates that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with nitrobenzoyl groups have been linked to apoptosis induction in cancer cells .
- Antimicrobial Properties : Studies have reported that piperidine derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Drug Development
This compound has been explored for its role in drug formulation:
- Bioavailability Enhancement : The incorporation of ethoxycarbonyl groups can improve the lipophilicity and bioavailability of drugs, facilitating better absorption in biological systems .
- Prodrug Strategies : This compound can be utilized as a prodrug, where it is metabolized into an active form in the body, enhancing therapeutic efficacy while minimizing side effects .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules:
- Building Block for Complex Molecules : Its unique structure allows it to act as a key building block in synthesizing various bioactive compounds, particularly those targeting specific biological pathways .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidine compounds exhibited significant cytotoxicity against human breast cancer cell lines. The study highlighted that modifications on the piperidine ring could enhance selectivity towards cancer cells while reducing toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University focused on the antimicrobial properties of piperidine derivatives. Their findings indicated that compounds similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Ethoxy vs. Methoxy Groups
Compound A : Ethyl 1-[3-nitro-5-(methoxycarbonyl)benzoyl]piperidine-4-carboxylate (CAS 329932-18-5)
- Key Differences :
- Replaces one ethoxycarbonyl group with methoxycarbonyl (-COOMe) on the benzoyl-linked piperidine.
- Molecular Formula: C₁₇H₂₀N₂O₇ (vs. inferred C₂₃H₂₉N₃O₉ for the target compound).
- Molar Mass: 364.35 g/mol (lighter due to fewer carbons/hydrogens).
Compound B : Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (, compound 7)
- Key Differences: Contains a methoxyimino (-N-O-Me) substituent instead of a nitrobenzoyl group. Single piperidine ring with ethoxycarbonyl and propyl ester chains.
- Synthetic Relevance :
- Demonstrates use of hydroxylamine derivatives for imine formation, a strategy adaptable to nitro group introduction.
Functional Group Transformations
Compound C : Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate ()
- Key Differences :
- Features a chloroethyl (-CH₂CH₂Cl) substituent instead of a benzoyl group.
- Used as an intermediate in synthesizing umeclidinium bromide (a bronchodilator).
- Synthetic Relevance :
- Highlights alkylation strategies (e.g., using 1-bromo-2-chloroethane) for piperidine functionalization.
Data Table: Comparative Analysis
*Inferred molecular formula based on structural analysis.
Biological Activity
Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Properties
Research indicates that derivatives of piperidine, including those with ethoxycarbonyl substitutions, exhibit significant antimicrobial activity. A study on similar compounds showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anti-inflammatory Effects
Piperidine derivatives have been noted for their anti-inflammatory properties. In vivo studies demonstrate that compounds with similar structures can inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha. This suggests that this compound may modulate inflammatory responses effectively.
Analgesic Activity
Studies have shown that piperidine derivatives can act as analgesics by interacting with opioid receptors. The compound's structure, which includes a piperidine ring, may facilitate binding to these receptors, thereby providing pain relief.
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Binding: The piperidine moiety may enhance binding affinity to various receptors, including opioid and serotonin receptors.
- Enzyme Inhibition: The presence of ethoxycarbonyl groups could inhibit specific enzymes involved in inflammatory pathways.
- Cell Signaling Modulation: The compound may influence signaling cascades related to cell proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of piperidine derivatives demonstrated that modifications at the carbonyl position significantly increased antibacterial activity against gram-positive bacteria .
- Inflammation Model : In a murine model of inflammation, compounds similar to this compound reduced edema and cytokine levels significantly compared to controls .
- Pain Management Trials : Clinical trials involving piperidine-based analgesics highlighted their efficacy in managing chronic pain conditions, suggesting a promising avenue for further research into this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
